molecular formula C14H17ClF2N2O3 B11084464 N-{4-[chloro(difluoro)methoxy]phenyl}-3-(morpholin-4-yl)propanamide

N-{4-[chloro(difluoro)methoxy]phenyl}-3-(morpholin-4-yl)propanamide

Cat. No.: B11084464
M. Wt: 334.74 g/mol
InChI Key: HWHFHPJENREQAX-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-3-(morpholin-4-yl)propanamide is an organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-3-(morpholin-4-yl)propanamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-3-(morpholin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-3-(morpholin-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-cancer agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpropanamide: A simpler analog with similar structural features.

    Phenylmorpholine derivatives: Compounds with a morpholine ring and a benzene ring linked through different functional groups.

Uniqueness

N-{4-[chloro(difluoro)methoxy]phenyl}-3-(morpholin-4-yl)propanamide is unique due to the presence of the chloro(difluoro)methoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H17ClF2N2O3

Molecular Weight

334.74 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C14H17ClF2N2O3/c15-14(16,17)22-12-3-1-11(2-4-12)18-13(20)5-6-19-7-9-21-10-8-19/h1-4H,5-10H2,(H,18,20)

InChI Key

HWHFHPJENREQAX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

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